3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(3-bromophenyl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound that features a bromophenyl group attached to a bicyclo[111]pentane ring system, with an amine group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane ring: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane core.
Introduction of the bromophenyl group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate bromophenyl precursors.
Amination: The amine group is introduced through nucleophilic substitution or reductive amination.
Formation of the hydrochloride salt: The final step involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl-substituted bicyclo[1.1.1]pentan-1-amine.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclo[1.1.1]pentane ring system provides a rigid framework that can influence the binding affinity and selectivity of the compound. The bromophenyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 1-bicyclo[1.1.1]pentylamine hydrochloride
Uniqueness
3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the position of the bromophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can lead to different binding interactions and properties compared to similar compounds.
Properties
CAS No. |
2741234-92-2 |
---|---|
Molecular Formula |
C11H13BrClN |
Molecular Weight |
274.6 |
Purity |
95 |
Origin of Product |
United States |
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